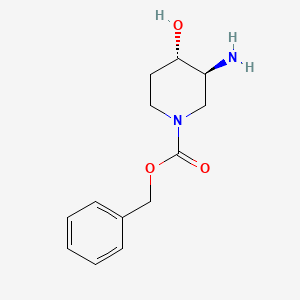

trans-3-Amino-1-cbz-4-hydroxypiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBBZJXAWNVLSE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to trans-3-Amino-1-cbz-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of trans-3-Amino-1-cbz-4-hydroxypiperidine. This compound, a key building block in medicinal chemistry, is of significant interest for the development of novel therapeutics, particularly in the realm of protein degraders.

Core Chemical Properties

This compound, with the CAS number 167832-26-0, is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the piperidine ring, an amino group at the 3-position, and a hydroxyl group at the 4-position in a trans configuration. The Cbz group provides stability under various reaction conditions, making it a valuable intermediate in multi-step syntheses.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 167832-26-0 | [3] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [3] |

| Molecular Weight | 250.30 g/mol | [4] |

| Appearance | White to off-white solid (typical) | |

| Purity | ≥97% (commercially available) | [3] |

| Storage | Room temperature | [3] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar 3-amino-4-hydroxypiperidine derivatives. A plausible synthetic route would involve the stereoselective reduction of a corresponding N-Cbz-protected 3-amino-4-oxopiperidine precursor.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols:

A detailed experimental protocol would require laboratory development. However, a general procedure for the synthesis of related aminopiperidine derivatives involves the following key steps:

-

Protection of the Piperidine Nitrogen: The synthesis would likely start from a suitable piperidine precursor where the nitrogen is protected with a Cbz group. This is typically achieved by reacting the piperidine with benzyl chloroformate under basic conditions.[5][6]

-

Introduction of Functionality: Subsequent steps would involve the introduction of the amino and hydroxyl groups with the desired stereochemistry. This can be a multi-step process involving the formation of an enamine or other intermediate, followed by reduction and hydroxylation.

-

Purification: Purification of the final product is crucial to remove starting materials, by-products, and stereoisomers. Column chromatography on silica gel is a common method for the purification of such polar molecules.

-

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Development

This compound is classified as a protein degrader building block, indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecules designed to induce the degradation of specific proteins.[3] The 3-amino-4-hydroxypiperidine scaffold is a valuable pharmacophore found in a variety of biologically active molecules.[7]

The primary amino group and the secondary hydroxyl group provide two points for further chemical modification, allowing for the attachment of linkers and protein-binding moieties. The Cbz protecting group can be selectively removed under mild conditions, such as catalytic hydrogenolysis, to unmask the piperidine nitrogen for further functionalization.[8]

Potential Therapeutic Areas:

The 3-amino-4-hydroxypiperidine scaffold has been explored in the development of inhibitors for various enzymes and receptors. While specific signaling pathways involving this compound are not yet detailed in the literature, its structural motifs are present in compounds targeting a range of diseases.

Logical Relationship in PROTAC Synthesis:

Caption: Logical workflow for utilizing the compound in PROTAC development.

Safety Information

While a specific safety data sheet (SDS) for this compound is not publicly available, general laboratory safety precautions should be followed when handling this compound. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For related aminopiperidine compounds, potential hazards include skin and eye irritation.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. Further experimental work is required to fully elucidate its physical properties and to develop detailed synthetic and analytical protocols. Its role as a versatile building block, however, positions it as a valuable tool in the advancement of modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate 97% | CAS: 1932598-12-3 | AChemBlock [achemblock.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry - Nottingham ePrints [eprints.nottingham.ac.uk]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of trans-3-Amino-1-Cbz-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to trans-3-Amino-1-Cbz-4-hydroxypiperidine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis involves a four-step sequence commencing with the readily available 1,2,3,6-tetrahydropyridine. The key strategic elements of this synthesis include a directed epoxidation and a highly regioselective and stereoselective ring-opening of the resulting epoxide, ensuring the desired trans stereochemistry of the final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a well-established pathway involving the following key transformations:

-

N-Protection: The secondary amine of 1,2,3,6-tetrahydropyridine is protected with a carboxybenzyl (Cbz) group to prevent side reactions in subsequent steps.

-

Epoxidation: The double bond of the resulting N-Cbz-1,2,3,6-tetrahydropyridine is epoxidized to form the key intermediate, 1-Cbz-3,4-epoxypiperidine.

-

Regioselective Azide Opening: The epoxide is then subjected to a nucleophilic ring-opening reaction with sodium azide. This reaction proceeds with high regioselectivity and stereoselectivity, yielding trans-3-azido-1-Cbz-4-hydroxypiperidine.

-

Azide Reduction: Finally, the azido group is reduced to a primary amine, affording the target compound, this compound.

This synthetic approach is summarized in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for expected yields and key reagents.

Step 1: Synthesis of N-Cbz-1,2,3,6-tetrahydropyridine

The initial step involves the protection of the nitrogen atom of 1,2,3,6-tetrahydropyridine with a carboxybenzyl (Cbz) group. This is typically achieved using benzyl chloroformate under basic conditions, such as the Schotten-Baumann reaction conditions.

Experimental Protocol:

To a cooled (0 °C) solution of 1,2,3,6-tetrahydropyridine (1.0 equiv) in a suitable solvent such as dichloromethane or a biphasic system of diethyl ether and water, is added a base (e.g., sodium carbonate or triethylamine, 2.0 equiv). Benzyl chloroformate (1.1 equiv) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred vigorously and allowed to warm to room temperature overnight. After completion of the reaction, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-1,2,3,6-tetrahydropyridine, which can be purified by column chromatography if necessary.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 1,2,3,6-Tetrahydropyridine | 83.13 | 1.0 | - |

| Benzyl Chloroformate | 170.59 | 1.1 | - |

| Sodium Carbonate | 105.99 | 2.0 | - |

| N-Cbz-1,2,3,6-tetrahydropyridine | 217.27 | - | 85-95 |

Step 2: Synthesis of 1-Cbz-3,4-epoxypiperidine

The epoxidation of the double bond in N-Cbz-1,2,3,6-tetrahydropyridine is a critical step to set up the stereochemistry for the subsequent ring-opening. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.[1][2]

Experimental Protocol:

To a solution of N-Cbz-1,2,3,6-tetrahydropyridine (1.0 equiv) in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA (1.1-1.5 equiv) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-Cbz-3,4-epoxypiperidine (also known as benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate), which can be used in the next step with or without further purification.[3][4][5][6][7]

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| N-Cbz-1,2,3,6-tetrahydropyridine | 217.27 | 1.0 | - |

| m-CPBA (~77%) | 172.57 | 1.2 | - |

| 1-Cbz-3,4-epoxypiperidine | 233.27 | - | 90-98 |

Step 3: Synthesis of trans-3-Azido-1-Cbz-4-hydroxypiperidine

The regioselective and stereoselective ring-opening of the epoxide is the key step in establishing the desired trans-1,2-aminoalcohol functionality. The use of sodium azide as a nucleophile in the presence of a proton source like ammonium chloride ensures the anti-periplanar attack at the less sterically hindered carbon, leading to the trans product.[8][9][10][11]

Experimental Protocol:

To a solution of 1-Cbz-3,4-epoxypiperidine (1.0 equiv) in a mixture of ethanol and water, sodium azide (1.5-2.0 equiv) and ammonium chloride (1.5-2.0 equiv) are added. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is partially removed under reduced pressure, and the residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, trans-3-azido-1-Cbz-4-hydroxypiperidine, can be purified by column chromatography.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 1-Cbz-3,4-epoxypiperidine | 233.27 | 1.0 | - |

| Sodium Azide | 65.01 | 1.5 | - |

| Ammonium Chloride | 53.49 | 1.5 | - |

| trans-3-Azido-1-Cbz-4-hydroxypiperidine | 276.29 | - | 80-90 |

Step 4: Synthesis of this compound

The final step is the reduction of the azide group to a primary amine. The Staudinger reduction, using triphenylphosphine followed by hydrolysis, is a mild and efficient method that is compatible with the other functional groups present in the molecule.[3][4][8][12][13][14]

Experimental Protocol:

To a solution of trans-3-azido-1-Cbz-4-hydroxypiperidine (1.0 equiv) in a solvent mixture such as tetrahydrofuran and water, triphenylphosphine (1.1-1.2 equiv) is added. The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC for the disappearance of the starting azide. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| trans-3-Azido-1-Cbz-4-hydroxypiperidine | 276.29 | 1.0 | - |

| Triphenylphosphine | 262.29 | 1.1 | - |

| This compound | 250.30 | - | 90-98 |

Characterization Data

The structural confirmation of the final product and key intermediates is typically achieved through spectroscopic methods.

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, δ): 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.0-4.2 (m, 1H), 3.8-4.0 (m, 1H), 3.5-3.7 (m, 1H), 3.0-3.2 (m, 2H), 2.8-3.0 (m, 1H), 1.5-2.0 (m, 4H, includes NH₂ and OH).

-

¹³C NMR (CDCl₃, δ): 155.5 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 69.0 (C-4), 67.5 (-CH₂-Ph), 55.0 (C-3), 45.0 (C-2 or C-6), 43.0 (C-2 or C-6), 30.0 (C-5).

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

Logical Relationships in Stereochemistry

The stereochemical outcome of this synthesis is dictated by the epoxidation and subsequent ring-opening steps.

Caption: Key stereodetermining steps in the synthesis.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals can utilize this information to efficiently produce this valuable building block for various applications. Adherence to standard laboratory safety procedures is essential when handling the reagents mentioned in this guide.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]

- 3. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staudinger Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-Hydroxypiperidine(6859-99-0) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 14. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

Spectroscopic Data and Characterization of trans-3-Amino-1-cbz-4-hydroxypiperidine: A Technical Guide

Disclaimer: Publicly available spectroscopic data for trans-3-Amino-1-cbz-4-hydroxypiperidine is limited. This guide provides a framework for its characterization, including detailed experimental protocols and a general workflow. Data for structurally related analogs are presented for comparative purposes.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the spectroscopic characterization of this compound. Due to the absence of published spectra for the target compound, this document focuses on established methodologies and presents data for analogous structures to serve as a reference.

Compound Profiles: Target and Analogs

For clarity, the table below outlines the key identifiers for this compound and its closely related structural analogs.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound |  | C13H18N2O3 | 250.29 | 167832-26-0 |

| trans-4-Amino-1-cbz-3-hydroxypiperidine |  | C13H18N2O3 | 250.29 | 167832-41-9 |

| trans-3-Amino-1-Boc-4-hydroxypiperidine |  | C10H20N2O3 | 216.28 | 1268511-99-4 |

Spectroscopic Data Tables

The following tables are structured to present the spectroscopic data for this compound. As of the last update, experimental data for this specific compound is not publicly available. These tables can be populated as data becomes available.

Table 2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 2.3: Mass Spectrometry Data

| m/z | Ion Type | Relative Intensity (%) |

| Data not available |

Table 2.4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data outlined above. These methodologies are broadly applicable to small organic molecules like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a suitable reference peak.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical spectral width: -2 to 12 ppm.

-

Pulse angle: 30-45 degrees.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the solvent or TMS peak.

-

3.2 Mass Spectrometry (MS)

-

Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[2][3] Further dilute this solution to a final concentration of 1-10 µg/mL.[2][3]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds to form [M+H]⁺ ions.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen, at a temperature of 200-300 °C.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.

-

3.3 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, O-H, C=O, C-N, C-O).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical entity such as this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This diagram outlines the logical progression from starting materials to the final, structurally confirmed, and documented compound. The synthesis phase involves the chemical reaction and subsequent purification. The purified compound then undergoes a battery of spectroscopic analyses to determine its structure and purity. Finally, the data from these analyses are interpreted to confirm the chemical structure, and the findings are documented.

References

Elucidating the Structure of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the chiral piperidine derivative, (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in the synthesis of novel therapeutic agents. This guide will detail the expected spectroscopic data based on analogous structures and outline the experimental protocols necessary for its confirmation.

Predicted Spectroscopic Data

Due to the absence of a dedicated publication on the complete structure elucidation of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine, the following spectroscopic data are predicted based on the analysis of structurally related compounds, including N-Cbz protected piperidines and other 3,4-substituted piperidine derivatives.

Predicted ¹H NMR Data

The expected proton NMR spectrum would exhibit distinct signals for the piperidine ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the Cbz group and the stereochemical arrangement of the amino and hydroxyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine in CDCl₃ at 400 MHz

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2ax | 3.0 - 3.2 | ddd | J ≈ 13.0, 10.0, 4.0 |

| H-2eq | 4.2 - 4.4 | ddd | J ≈ 13.0, 5.0, 2.0 |

| H-3 | 3.1 - 3.3 | m | - |

| H-4 | 3.8 - 4.0 | m | - |

| H-5ax | 1.6 - 1.8 | q | J ≈ 12.0 |

| H-5eq | 1.9 - 2.1 | ddd | J ≈ 12.0, 5.0, 2.5 |

| H-6ax | 2.8 - 3.0 | t | J ≈ 12.0 |

| H-6eq | 4.0 - 4.2 | d | J ≈ 12.0 |

| -CH₂-Ph | 5.1 - 5.3 | s | - |

| Ar-H | 7.2 - 7.4 | m | - |

| -NH₂ | 1.5 - 2.5 | br s | - |

| -OH | 2.0 - 3.0 | br s | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide key information on the chemical environment of each carbon atom in the molecule. The presence of the Cbz group and the substituents on the piperidine ring will cause characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine in CDCl₃ at 100 MHz

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 43 - 45 |

| C-3 | 55 - 57 |

| C-4 | 68 - 70 |

| C-5 | 30 - 32 |

| C-6 | 40 - 42 |

| -CH₂-Ph | 67 - 69 |

| Ar-C (ipso) | 136 - 138 |

| Ar-C | 127 - 129 |

| C=O | 155 - 157 |

Experimental Protocols

To confirm the structure of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine, a series of spectroscopic experiments should be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons.

-

¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to identify the chemical shifts of all unique carbon atoms. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D experiment will reveal proton-proton couplings, helping to establish the connectivity of the protons within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall connectivity of the molecule, including the attachment of the Cbz group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment can provide information about the spatial proximity of protons, which is essential for confirming the cis relative stereochemistry of the amino and hydroxyl groups. For a (3R,4R) configuration, NOE correlations would be expected between the axial protons on C-3 and C-5, and between the equatorial protons.

Mass Spectrometry (MS)

Technique: Electrospray ionization (ESI) mass spectrometry is recommended.

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₃H₁₈N₂O₃, MW = 250.29). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the structure elucidation of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine.

Caption: Workflow for the structure elucidation of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine.

Caption: Key expected 2D NMR correlations for structure confirmation.

By following these experimental protocols and interpreting the resulting data in the context of the predicted values and correlations, researchers can confidently elucidate and confirm the structure of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine. This rigorous structural verification is a critical step in the advancement of drug discovery and development programs that utilize this versatile chiral building block.

N-Cbz-trans-3-amino-4-hydroxypiperidine: A Technical Guide for Drug Development Professionals

CAS Number: 167832-26-0

This technical guide provides an in-depth overview of N-Cbz-trans-3-amino-4-hydroxypiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and insights into its biological significance.

Core Compound Data

N-Cbz-trans-3-amino-4-hydroxypiperidine, with the CAS number 167832-26-0, is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, along with amino and hydroxyl functional groups in a trans configuration. This specific stereochemistry makes it a valuable building block for creating complex molecules with precise three-dimensional structures, a critical aspect in the development of targeted therapeutics.

Physicochemical Properties

Quantitative data for N-Cbz-trans-3-amino-4-hydroxypiperidine is summarized in the table below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization data is not extensively published in peer-reviewed literature, reflecting its primary role as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 167832-26-0 | Key Organics[1] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | Key Organics[1] |

| Molecular Weight | 250.29 g/mol | Suzhou Aobi Pharmaceutical[2] |

| Purity | Typically ≥95% | Suzhou Aobi Pharmaceutical[2] |

| Appearance | Solid (form may vary) | --- |

| Hazard Statements | H301 (Toxic if swallowed) | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of N-Cbz-trans-3-amino-4-hydroxypiperidine and its analogs generally involves multi-step sequences starting from readily available chiral precursors. While a specific, detailed protocol for this exact molecule is not publicly available, the following represents a generalized experimental workflow based on the synthesis of similar 3-hydroxypiperidine derivatives.[3]

General Synthetic Approach

A common strategy for the synthesis of 3-hydroxypiperidine derivatives involves the stereoselective reduction of a corresponding ketone precursor. The Cbz protecting group is typically introduced to protect the piperidine nitrogen during the synthesis.

Experimental Workflow:

Caption: Generalized synthetic workflow for N-Cbz-trans-3-amino-4-hydroxypiperidine.

Illustrative Experimental Protocol (Adapted from related syntheses)

Step 1: Formation of an enamine or related intermediate from N-Cbz-4-piperidone. N-Cbz-4-piperidone is reacted with a suitable amine in the presence of a catalyst to form an enamine.

Step 2: Introduction of the hydroxyl group precursor. The enamine is then subjected to a reaction that introduces a precursor to the hydroxyl group at the 3-position.

Step 3: Stereoselective Reduction. The resulting keto-amine intermediate is then reduced using a stereoselective reducing agent, such as sodium borohydride or L-Selectride, to yield the trans-amino alcohol. The choice of reducing agent and reaction conditions is crucial for achieving the desired trans stereochemistry.[3]

Step 4: Purification. The final product is purified using column chromatography on silica gel to separate the desired trans isomer from any unreacted starting materials and byproducts.

Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times would need to be optimized for the synthesis of N-Cbz-trans-3-amino-4-hydroxypiperidine.

Biological Significance and Signaling Pathways

The 3-hydroxypiperidine scaffold is a key pharmacophore present in a variety of biologically active molecules. Derivatives of N-Cbz-trans-3-amino-4-hydroxypiperidine are particularly important as intermediates in the synthesis of antagonists for the kappa opioid receptor and the histamine H3 receptor.

Kappa Opioid Receptor (KOR) Antagonism

KORs are G-protein coupled receptors (GPCRs) that are involved in a range of physiological processes, including pain, mood, and addiction.[4] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds are a well-known example of pure opioid receptor antagonists.

KOR Signaling Pathway:

Caption: Simplified signaling pathway of the Kappa Opioid Receptor (KOR).

Histamine H3 Receptor (H3R) Antagonism

H3R Signaling Pathway:

Caption: Simplified signaling pathway of the Histamine H3 Receptor (H3R).

Registration and Regulatory Status

N-Cbz-trans-3-amino-4-hydroxypiperidine itself is not a registered pharmaceutical product. As a chemical intermediate, its regulatory status is primarily governed by regulations concerning chemical manufacturing and precursor chemicals.

It is important to note that piperidine and its derivatives are under scrutiny by regulatory bodies such as the Drug Enforcement Administration (DEA) due to their potential use in the illicit synthesis of controlled substances like fentanyl.[8][9][10][11][12] In recent years, the DEA has moved to control several piperidine-based precursors.[8][9][10][11][12] While N-Cbz-trans-3-amino-4-hydroxypiperidine is not currently listed as a controlled substance or a listed chemical, researchers and manufacturers should remain aware of the evolving regulatory landscape for piperidine derivatives and ensure compliance with all applicable national and international regulations.

Conclusion

N-Cbz-trans-3-amino-4-hydroxypiperidine is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its specific stereochemistry makes it an ideal starting point for the development of targeted therapies, particularly for neurological and psychiatric disorders through the modulation of kappa opioid and histamine H3 receptors. While detailed public data on this specific intermediate is limited, this guide provides a comprehensive overview based on available information and the broader context of 3-hydroxypiperidine chemistry and pharmacology. Researchers and drug development professionals should consider the synthetic strategies and biological pathways outlined herein for the effective utilization of this important chemical entity.

References

- 1. keyorganics.net [keyorganics.net]

- 2. TRANS-3-AMINO-1-CBZ-4-HYDROXYPIPERIDINE [allbiopharm.com]

- 3. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 10. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 11. dea.gov [dea.gov]

- 12. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]

The Core Physicochemical and Chemical Characteristics of Substituted Hydroxypiperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of biologically active molecules. Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, synthetic tractability, and its ability to present functional groups in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of substituted hydroxypiperidines, supported by structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and drug development.

Physicochemical Properties of Substituted Hydroxypiperidines

The physicochemical properties of substituted hydroxypiperidines are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Parameters such as lipophilicity (LogP), acidity/basicity (pKa), and solubility significantly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following tables summarize key physicochemical data for a selection of representative substituted hydroxypiperidines.

Table 1: Physicochemical Properties of Parent and N-Substituted Hydroxypiperidines

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP | Water Solubility |

| 3-Hydroxypiperidine | C5H11NO | 101.15 | 57-61 | 67-69 (2 mmHg) | 14.91±0.20 (Predicted) | -0.3 | Soluble | |

| 4-Hydroxypiperidine | C5H11NO | 101.15 | 86-90 | 108-114 (10 mmHg)[1][2] | 14.94±0.20 (Predicted)[2] | -0.35[2] | Soluble[1][2] | |

| N-Boc-4-hydroxypiperidine | C10H19NO3 | 201.26[3] | 61-65[3] | 292.3 (760 mmHg)[3] | ~14.80 ± 0.20 (hydroxyl group, Predicted)[3] | 0.61[3] | Data not available | |

| N-Benzyl-4-hydroxypiperidine | C12H17NO | 191.27 | 61-63 | 127-128 (2 mmHg) | Data not available | Data not available | Data not available |

Table 2: Physicochemical Properties of C4-Substituted 4-Hydroxypiperidines

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) |

| 4-Benzyl-4-hydroxypiperidine | C12H17NO | 191.27 | Data not available | 1.344 | |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | 211.69[4] | Data not available | 1.6[4] |

Chemical Characteristics and Synthetic Approaches

The chemical reactivity of the hydroxypiperidine scaffold is primarily dictated by the nucleophilicity of the piperidine nitrogen and the reactivity of the hydroxyl group. The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, which is a common strategy for modulating pharmacological activity. The hydroxyl group can be esterified, etherified, or oxidized, providing further avenues for structural diversification.

General Synthetic Strategies

A common and versatile method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction, where a suitable Grignard reagent is added to an N-protected 4-piperidone. Another key transformation is the protection and deprotection of the piperidine nitrogen, which is crucial for regioselective reactions. For instance, the tert-butoxycarbonyl (Boc) group is a widely used protecting group that can be readily removed under acidic conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the synthesis and characterization of substituted hydroxypiperidines. This section provides methodologies for a representative synthesis and a key analytical technique.

Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Magnesium sulfate (MgSO4)

Procedure: [5]

-

A mixture of 4-hydroxypiperidine (1 equivalent), aqueous sodium bicarbonate solution (1 M), and di-tert-butyl dicarbonate (1 equivalent) in dichloromethane is prepared.

-

The reaction mixture is stirred vigorously for 15 hours at room temperature.

-

The organic and aqueous phases are separated.

-

The organic phase is washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of N-Boc-4-hydroxypiperidine.[6]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient: 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation: [6]

-

Accurately weigh approximately 10 mg of the N-Boc-4-hydroxypiperidine sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Visualizations: Pathways, Workflows, and Relationships

Visual representations are invaluable tools for understanding complex biological pathways, experimental procedures, and structure-activity relationships. The following diagrams were generated using the DOT language and rendered with Graphviz.

Signaling Pathway: Opioid Receptor Activation

Many substituted hydroxypiperidines are designed as ligands for G-protein coupled receptors (GPCRs), such as the mu-opioid receptor. The following diagram illustrates the canonical G-protein signaling cascade upon activation of the mu-opioid receptor.

Experimental Workflow: Synthesis of 4-Aryl-4-Hydroxypiperidines

The synthesis of 4-aryl-4-hydroxypiperidines via a Grignard reaction is a common and illustrative example of the chemical transformations involving the hydroxypiperidine core. The workflow for this synthesis is depicted below.

Logical Relationship: Structure-Activity Relationship (SAR) of Opioid Receptor Ligands

The biological activity of substituted hydroxypiperidines is highly dependent on the nature and position of their substituents. The following diagram illustrates key structure-activity relationships for 4-aryl-4-hydroxypiperidine derivatives as opioid receptor ligands.

Conclusion

Substituted hydroxypiperidines represent a privileged scaffold in drug discovery, offering a versatile platform for the development of novel therapeutics. A thorough understanding of their physical and chemical characteristics is paramount for the rational design of molecules with desired pharmacological profiles. This guide has provided a foundational overview of these properties, supplemented with practical experimental protocols and illustrative diagrams. It is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds. Further exploration into the vast chemical space of substituted hydroxypiperidines will undoubtedly continue to yield novel and impactful therapeutic agents.

References

A Technical Guide to the Solubility of trans-3-Amino-1-cbz-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of trans-3-Amino-1-cbz-4-hydroxypiperidine, a key building block in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, step-by-step experimental protocol for determining its solubility in common laboratory solvents using the widely accepted shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data in-house. A workflow diagram for the experimental protocol is also provided for clarity.

Introduction

This compound is a valuable synthetic intermediate in the development of various pharmaceutical agents. Its solubility in different solvents is a critical physicochemical parameter that influences reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of drug candidates. A thorough understanding of its solubility profile is therefore essential for its effective application in drug discovery and development.

This guide provides a detailed protocol for the experimental determination of the solubility of this compound. While specific quantitative solubility data for this compound is not readily found in the public domain, the methods outlined herein will enable researchers to generate this crucial data with high fidelity.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in publicly accessible literature or databases. Researchers are encouraged to use the experimental protocol provided in Section 3 to determine these values. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at Ambient Temperature

| Solvent | Molarity (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Observations |

| Water | TBD | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD | TBD |

| Methanol | TBD | TBD | TBD | TBD |

| Isopropanol | TBD | TBD | TBD | TBD |

| Acetonitrile | TBD | TBD | TBD | TBD |

| Tetrahydrofuran (THF) | TBD | TBD | TBD | TBD |

| Dichloromethane (DCM) | TBD | TBD | TBD | TBD |

| Chloroform | TBD | TBD | TBD | TBD |

| Ethyl Acetate | TBD | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD | TBD |

| Dimethylformamide (DMF) | TBD | TBD | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | TBD | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2] The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), or a UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to maximize surface area and facilitate dissolution.

-

Addition of Excess Solid: Weigh an excess amount of the compound into a vial. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.[2]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., ambient temperature, or a specific temperature if studying temperature effects). The mixture should be agitated for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[1][2] It is recommended to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation at the same temperature can be used to facilitate the separation of the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be checked and accounted for if significant.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides researchers with a robust experimental protocol to determine this critical parameter. The shake-flask method, when performed with care, yields reliable and reproducible data that is essential for the advancement of research and development projects involving this compound. The provided workflow diagram and data table template are intended to facilitate the systematic and accurate determination and recording of its solubility profile in a range of common laboratory solvents.

References

Molecular Modeling of trans-3-Amino-1-Cbz-4-hydroxypiperidine: A Technical Guide

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility is a critical determinant of biological activity, governing how these molecules interact with their protein targets. This technical guide provides a comprehensive overview of the molecular modeling of trans-3-Amino-1-Cbz-4-hydroxypiperidine, a representative substituted piperidine. While specific experimental data for this exact molecule is not publicly available, this document outlines the standard computational and experimental workflows that would be employed for its characterization. It serves as a blueprint for researchers engaged in the design and analysis of novel piperidine-based therapeutic agents. Methodologies covered include conformational analysis, quantum chemical calculations, and molecular dynamics simulations, alongside general protocols for synthesis and structural elucidation by NMR and X-ray crystallography.

Introduction to Piperidine Scaffolds in Drug Discovery

Piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern drug design. Its derivatives are found in over twenty classes of pharmaceuticals, from analgesics to antipsychotics. The non-planar, chair-like conformation of the piperidine ring allows its substituents to be projected into three-dimensional space in precise orientations, facilitating specific interactions with biological targets.

The conformational behavior of substituted piperidines is complex. The ring can undergo inversion between two chair forms, and the nitrogen atom can also undergo pyramidal inversion.[1] The energetic preference for substituents to be in either an axial or equatorial position is dictated by a balance of steric hindrance, electronic effects (such as hyperconjugation), and intramolecular interactions.[1][2] Understanding these conformational preferences is paramount for designing molecules with optimal binding affinity and selectivity. Molecular modeling provides a powerful set of tools to investigate these properties at an atomic level, guiding the synthesis and testing of new compounds.

Computational Molecular Modeling Workflow

A typical molecular modeling workflow for a small molecule like this compound involves a multi-step process, starting with a simple 2D representation and culminating in a detailed understanding of its dynamic behavior in solution.[3][4] This process allows for the prediction of the molecule's preferred 3D structures and energetic properties.

Conformational Analysis

The first step is to explore the potential energy surface of the molecule to identify all stable conformers. The piperidine ring primarily adopts chair conformations, but twist-boat conformations can also be relevant, especially in highly substituted or strained systems.[5] For this compound, the key equilibrium is between the two chair forms, which differ in the axial/equatorial placement of the substituents.

A systematic conformational search using molecular mechanics (MM) force fields (e.g., MMFF94s) is performed to generate a wide range of possible structures. The resulting conformers are then clustered and minimized to identify unique, low-energy structures.

Quantum Chemical Calculations

To obtain more accurate geometric and energetic data, the low-energy conformers identified by MM are subjected to quantum chemical calculations, typically using Density Functional Theory (DFT).[6] A common level of theory for such calculations on organic molecules is B3LYP with a basis set like 6-31G(d,p) or larger.[7][8] These calculations provide refined geometries and relative energies, allowing for a more reliable prediction of the most stable conformer in the gas phase. Solvation effects can be included using a polarizable continuum model (PCM).[9]

Molecular Dynamics (MD) Simulations

While QM calculations provide static pictures of stable conformers, MD simulations offer insights into the dynamic behavior of the molecule in a realistic environment (e.g., in a box of water molecules).[10][11] Starting with the lowest-energy conformer, a simulation of several nanoseconds can reveal the stability of intramolecular hydrogen bonds, the flexibility of the Cbz group, and the timescale of conformational changes. Analysis of the MD trajectory provides information on the population of different conformational states over time.[12]

Quantitative Data (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data that would be derived from the computational workflow described above.

Table 1: Relative Energies of Conformers This table summarizes the calculated relative energies for the principal conformers of this compound. Conformer B, with both the amino and hydroxyl groups in equatorial positions, is predicted to be the most stable due to minimized steric strain.

| Conformer ID | Piperidine Ring Conformation | Substituent Orientations (3-NH₂, 4-OH) | Relative Energy (kcal/mol, DFT/PCM) |

| A | Chair | Axial, Axial | 3.5 |

| B | Chair | Equatorial, Equatorial | 0.0 |

| C | Twist-Boat | - | 6.2 |

Table 2: Key Geometric Parameters for the Lowest Energy Conformer (Conformer B) This table lists key bond lengths and dihedral angles for the most stable conformer, optimized at the DFT level. These parameters define the molecule's precise 3D shape.

| Parameter | Atoms Involved | Value (Optimized Geometry) |

| Bond Length | C3-N(amino) | 1.46 Å |

| Bond Length | C4-O(hydroxyl) | 1.43 Å |

| Dihedral Angle | N2-C3-C4-C5 | -55.8° |

| Dihedral Angle | H-N-C3-H | 178.5° |

| Dihedral Angle | H-O-C4-H | -65.2° |

Experimental Protocols

Computational predictions must be validated by experimental data. The following sections describe generalized protocols for the synthesis and structural characterization of a substituted piperidine like the one .

General Synthesis Protocol

The synthesis of 3,4-substituted piperidines can be achieved through various routes, including the reduction of substituted pyridines or multi-component cyclization reactions.[13][14][15] A common strategy involves the hydrogenation of a corresponding substituted pyridine precursor.[16]

-

Precursor Synthesis: Synthesize the appropriate 4-hydroxy-3-aminopyridine derivative.

-

Nitrogen Protection: Protect the exocyclic amino group and the pyridine nitrogen. The Cbz group can be introduced using benzyl chloroformate.

-

Hydrogenation: Subject the protected pyridine to catalytic hydrogenation (e.g., using H₂, Pd/C or Rh/C) under pressure. This step reduces the aromatic ring to the piperidine scaffold.[13] The stereochemistry of the product (cis or trans) can often be controlled by the choice of catalyst and reaction conditions.

-

Purification: Purify the resulting piperidine derivative using column chromatography.

-

Characterization: Confirm the structure using NMR, mass spectrometry, and IR spectroscopy.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[17][18] For a substituted piperidine, NMR can confirm connectivity and determine the relative stereochemistry and preferred conformation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR Acquisition: Acquire a standard ¹H NMR spectrum and a ¹³C NMR spectrum.

-

2D NMR Acquisition: Acquire a set of 2D NMR spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish H-C-C-H connectivity.[19]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). For piperidines, strong NOE signals between protons in a 1,3-diaxial relationship are definitive proof of their axial orientation and confirm a chair conformation.

-

-

Data Analysis: Integrate the data from all spectra to assign all proton and carbon signals and determine the dominant conformation in solution. The magnitude of the proton-proton coupling constants (³JHH) is particularly informative; large couplings (~10-13 Hz) between vicinal protons typically indicate a diaxial relationship.[20]

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation.[21][22]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer.[23] Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[24]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data until the calculated and observed diffraction patterns match closely.

-

Analysis: Analyze the final refined structure to obtain detailed geometric information and to visualize the 3D arrangement of the molecule in the crystal lattice.[25]

Biological Context: Piperidines as Kinase Inhibitors

Many piperidine-containing molecules act as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways.[26] Aberrant kinase activity is a hallmark of many diseases, including cancer.[27] Small molecule inhibitors often bind in the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[28][29] The specific 3D conformation of the piperidine inhibitor is critical for achieving a tight and selective fit within the kinase active site.

Conclusion

The molecular modeling of substituted piperidines like this compound is a critical component of modern drug discovery. By combining computational techniques such as conformational analysis, quantum chemistry, and molecular dynamics with experimental validation through synthesis and spectroscopy, researchers can gain a deep understanding of the structure-activity relationships that govern molecular recognition. This integrated approach accelerates the design-synthesize-test cycle, enabling the development of more potent and selective therapeutic agents. The workflows and protocols outlined in this guide provide a foundational framework for scientists working to harness the potential of the versatile piperidine scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Mathematics Meets Chemistry - Workflow-guided Evolving Software for Molecular Modelling [ercim-news.ercim.eu]

- 4. osti.gov [osti.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thorinbristow.com [thorinbristow.com]

- 11. iris.unibs.it [iris.unibs.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. ajchem-a.com [ajchem-a.com]

- 16. m.youtube.com [m.youtube.com]

- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. researchgate.net [researchgate.net]

- 20. smbstcollege.com [smbstcollege.com]

- 21. excillum.com [excillum.com]

- 22. rigaku.com [rigaku.com]

- 23. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 24. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azolifesciences.com [azolifesciences.com]

- 26. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Cbz Protected Piperidines in Drug Discovery: A Gateway to Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional exploration of chemical space. The strategic use of protecting groups is paramount in the synthesis of complex piperidine-containing molecules, and the N-benzyloxycarbonyl (N-Cbz) group stands out as a robust and reliable choice. While often considered a transient synthetic handle, emerging evidence suggests that N-Cbz protected piperidines themselves, and their direct derivatives, can exhibit notable biological activities. This technical guide provides a comprehensive overview of the potential biological activities of N-Cbz protected piperidines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to illuminate their significance in modern drug discovery.

The N-Cbz Group: More Than Just a Protecting Moiety

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This allows for selective chemical transformations at other positions of the piperidine ring. However, the aromatic nature and the carbamate linkage of the Cbz group can also contribute to the molecule's interaction with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles. While the majority of studies focus on the biological activity of the final deprotected compounds, the investigation of Cbz-protected intermediates is a growing area of interest.

Diverse Biological Activities of N-Cbz Piperidine Derivatives

N-Cbz protected piperidines serve as key intermediates in the synthesis of a wide array of biologically active molecules. Although direct biological data on these intermediates is often limited, several studies have reported the activities of closely related derivatives where the Cbz-piperidine core is a prominent feature.

Enzyme Inhibition

Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) Inhibition:

In the context of Alzheimer's disease, novel N-benzyl piperidine derivatives, synthesized from Cbz-protected precursors, have been identified as dual inhibitors of HDAC and AChE.[2] While the final active compounds were N-benzylated rather than N-Cbz protected, the synthetic strategy highlights the utility of the Cbz-protected piperidine scaffold.

c-Met and VEGFR-2 Kinase Inhibition:

Derivatives of N-Cbz-4-piperidone have been investigated as inhibitors of key receptor tyrosine kinases involved in cancer progression. The following table summarizes the inhibitory activities of some of these compounds.[1]

| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |

| 20b | c-Met | 0.0086 | MKN45 | 0.57 |

| 20c | c-Met | 0.0112 | MKN45 | 0.65 |

| 11b | VEGFR-2 | 0.057 | - | - |

| 11b | c-Met | 0.181 | - | - |

| 5h | VEGFR-2 | 0.152 | - | - |

Receptor Modulation

Serotonin 5-HT1P Receptor Agonism:

Derivatives of N-Cbz-4-piperidineacetic acid have been explored as agonists of the 5-HT1P receptor, which is involved in modulating gastrointestinal function.[3] This highlights the potential of N-Cbz protected piperidines in the development of therapies for gastrointestinal disorders.

Sphingosine-1-Phosphate 2 (S1PR2) Receptor Antagonism:

In the quest for novel S1PR2 antagonists, N-Cbz-4-piperidone has been utilized as a starting material for the synthesis of potent and selective compounds.[4] The following table shows the in vitro binding affinities of some of the synthesized ligands.

| Compound | S1PR2 IC50 (nM) |

| 17c | 362.3 |

| 28c | 29.9 |

| 28e | 14.6 |

| 28g | 38.5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the biological evaluation of N-Cbz piperidine derivatives.

In Vitro Kinase Inhibition Assay (for c-Met and VEGFR-2)

The inhibitory activity of the compounds against c-Met and VEGFR-2 is typically determined using a kinase activity assay. A common method involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human c-Met or VEGFR-2 kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an assay buffer.

-

Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and incubated with the enzyme and substrate in a microplate.

-

ATP Addition: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Radioligand Binding Assay (for S1PR2)

The binding affinity of compounds to the S1PR2 receptor is often determined through a competitive radioligand binding assay:

-

Membrane Preparation: Cell membranes expressing the human S1PR2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Assay Buffer: The assay is performed in a binding buffer containing protease inhibitors.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled S1PR2 ligand (e.g., [³H]-labeled antagonist) and varying concentrations of the test compounds.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

-

IC50 and Ki Calculation: The IC50 value is determined from the competition curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized synthetic workflow illustrating the central role of N-Cbz-4-piperidone as a key intermediate in the synthesis of diverse biologically active piperidine derivatives.

Caption: A schematic representation of a typical experimental workflow for determining the in vitro inhibitory activity of compounds against a target kinase.

Caption: A simplified signaling pathway for the S1PR2 receptor, illustrating the point of intervention for the N-Cbz piperidine derivative antagonists.

Conclusion

N-Cbz protected piperidines are indispensable tools in modern medicinal chemistry. While their primary role is often that of a synthetic intermediate, the data presented in this guide suggests that the N-Cbz piperidine scaffold itself can be a valuable starting point for the design of biologically active molecules. The stability and reactivity of these compounds allow for the construction of complex and diverse libraries of piperidine derivatives with a wide range of pharmacological activities, from enzyme inhibition to receptor modulation. Future research focusing on the direct biological evaluation of N-Cbz protected piperidines may unveil novel therapeutic agents and further solidify the importance of this chemical class in drug discovery and development.

References

- 1. 1-Cbz-4-Piperidone | 19099-93-5 | Benchchem [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Cbz-4-piperidineacetic acid | 63845-28-3 | Benchchem [benchchem.com]

- 4. Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine*, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available N-Cbz-3,4-epoxypiperidine. The first step involves a regioselective and stereoselective ring-opening of the epoxide with sodium azide to yield the key intermediate, trans-3-azido-1-cbz-4-hydroxypiperidine. Subsequent reduction of the azido group affords the target compound. This protocol offers a reliable method for the preparation of this important piperidine derivative.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of substituents on the piperidine ring is often crucial for biological activity. trans-3-Amino-4-hydroxypiperidine derivatives, in particular, serve as key chiral intermediates in the synthesis of various therapeutic agents. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for controlled functionalization in subsequent synthetic steps. This protocol details a robust and accessible method for the synthesis of this compound.

Synthetic Pathway

The synthesis proceeds through a two-step sequence starting from N-Cbz-3,4-epoxypiperidine. The first step is the nucleophilic ring-opening of the epoxide with an azide source, which stereoselectively yields the trans-azido alcohol. The second step involves the reduction of the azide to a primary amine.

Caption: Synthetic workflow for this compound.

Data Summary

| Step | Reactant | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | N-Cbz-3,4-epoxypiperidine | trans-3-Azido-1-cbz-4-hydroxypiperidine | Sodium Azide, Ammonium Chloride | Ethanol/Water | Reflux | 6 | ~90% |

| 2 | trans-3-Azido-1-cbz-4-hydroxypiperidine | This compound | Hydrogen (balloon), 10% Palladium on Carbon | Methanol | rt | 12 | >95% |

Experimental Protocols

Step 1: Synthesis of trans-3-Azido-1-cbz-4-hydroxypiperidine

Materials:

-

N-Cbz-3,4-epoxypiperidine (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Ammonium chloride (NH₄Cl) (1.2 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-Cbz-3,4-epoxypiperidine in a mixture of ethanol and water (4:1), add sodium azide and ammonium chloride.

-

Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford trans-3-azido-1-cbz-4-hydroxypiperidine as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

trans-3-Azido-1-cbz-4-hydroxypiperidine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Methanol

-

Hydrogen gas (H₂) balloon

-

Round-bottom flask

-

Magnetic stirrer

-

Celite®

Procedure:

-

Dissolve trans-3-azido-1-cbz-4-hydroxypiperidine in methanol in a round-bottom flask.

-

Carefully add 10% palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-